molecular formula C12H11NO3 B7555039 2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid

2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid

Cat. No. B7555039
M. Wt: 217.22 g/mol
InChI Key: GVRVQGKHBMAJKM-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid, also known as DMOX or Oxazole-4-carboxylic acid, is a chemical compound with the molecular formula C12H11NO3. It is a heterocyclic compound containing both nitrogen and oxygen atoms in its structure. DMOX is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism.

Mechanism of Action

2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid inhibits the activity of DPP-IV by binding to the active site of the enzyme. DPP-IV is involved in the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and regulate glucose metabolism. By inhibiting DPP-IV, 2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid increases the levels of these hormones, leading to improved glucose tolerance and insulin secretion.
Biochemical and Physiological Effects:
2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid has been shown to have a number of biochemical and physiological effects, including increased insulin secretion, improved glucose tolerance, and reduced inflammation. In addition, 2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid has been shown to have immunomodulatory effects, which may have therapeutic implications in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid is its potent inhibitory activity against DPP-IV, which makes it a useful tool for studying the role of DPP-IV in glucose metabolism and other physiological processes. However, one limitation of 2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid is its relatively low solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid and its potential therapeutic applications. One area of interest is the development of more potent and selective DPP-IV inhibitors, which may have improved efficacy and fewer side effects compared to existing inhibitors. Another area of interest is the investigation of the immunomodulatory effects of DPP-IV inhibitors, which may have therapeutic implications in the treatment of autoimmune diseases. Finally, the use of DPP-IV inhibitors in combination with other drugs, such as insulin or GLP-1 receptor agonists, may have synergistic effects on glucose metabolism and other physiological processes.

Synthesis Methods

2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid can be synthesized using a variety of methods, including the reaction of 2,3-dimethylphenyl isocyanate with ethyl oxalyl chloride, followed by cyclization with sodium ethoxide. Another method involves the reaction of 2,3-dimethylphenyl isocyanate with malonic acid in the presence of a base, followed by cyclization with sodium ethoxide.

Scientific Research Applications

2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. DPP-IV inhibitors, such as 2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid, have been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. In addition, DPP-IV inhibitors have been shown to have anti-inflammatory and immunomodulatory effects, which may have therapeutic implications in the treatment of autoimmune diseases.

properties

IUPAC Name

2-(2,3-dimethylphenyl)-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-4-3-5-9(8(7)2)11-13-10(6-16-11)12(14)15/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRVQGKHBMAJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC(=CO2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid

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